9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic compound It is characterized by its fluorenylmethyl group and a series of ethoxy and carbamate linkages
Preparation Methods
The synthesis of 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate involves multiple steps. One common method includes the reaction of fluorenylmethyl chloroformate with amino acids to form fluorenylmethyl carbamate. This intermediate is then reacted with various ethoxy-containing compounds under controlled conditions to achieve the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and ethoxy groups, leading to the formation of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate: This compound has a pyridinyl group instead of the ethoxy and carbamate linkages, leading to different chemical properties and applications.
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate:
The uniqueness of 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C43H56N6O12 |
---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H56N6O12/c1-28(40(53)47-29(2)41(54)49-37(25-38(44)51)42(55)48-31-13-11-30(26-50)12-14-31)46-39(52)15-17-57-19-21-59-23-24-60-22-20-58-18-16-45-43(56)61-27-36-34-9-5-3-7-32(34)33-8-4-6-10-35(33)36/h3-14,28-29,36-37,50H,15-27H2,1-2H3,(H2,44,51)(H,45,56)(H,46,52)(H,47,53)(H,48,55)(H,49,54) |
InChI Key |
SAXNVMPCIWDUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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